

The Discovery and Significance of 5,7-Dihydroxy-4-Methylphthalide: A Technical Guide

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Compound of Interest

Compound Name: 5,7-Dihydroxy-4-Methylphthalide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dihydroxy-4-methylphthalide is a naturally occurring phenolic lactone that holds a crucial position in the biosynthesis of the immunosuppressive drug, mycophenolic acid. First identified as a metabolite of the fungus *Penicillium brevicompactum*, this compound serves as a key intermediate, undergoing enzymatic farnesylation en route to the formation of mycophenolic acid. Its discovery and characterization have been pivotal in elucidating the intricate biosynthetic pathway of this clinically significant secondary metabolite. This technical guide provides a comprehensive overview of **5,7-dihydroxy-4-methylphthalide**, including its physicochemical properties, a detailed experimental protocol for its isolation, and its central role in the mycophenolic acid biosynthetic pathway, visualized through a detailed workflow. This document is intended to be a resource for researchers in natural product chemistry, mycology, and drug discovery.

Physicochemical and Spectroscopic Data

A comprehensive summary of the quantitative data for **5,7-dihydroxy-4-methylphthalide** is presented below. This data is essential for its identification and characterization in experimental settings.

Property	Value	Reference
Molecular Formula	C ₉ H ₈ O ₄	[1]
Molecular Weight	180.16 g/mol	[1][2][3]
Appearance	White to off-white solid	
CAS Number	27979-57-3	[1]
IUPAC Name	5,7-dihydroxy-4-methyl-3H-2-benzofuran-1-one	[1]

Spectroscopic Data		
¹³ C NMR (DMSO-d ₆)	See detailed table below	[1]
Mass Spectrometry	See detailed table below	

¹³C NMR Spectroscopic Data[1]

Carbon Atom	Chemical Shift (δ) ppm
1	169.5
3	68.8
3a	103.2
4	108.5
5	162.8
6	97.5
7	165.2
7a	149.8
4-CH ₃	9.2

Mass Spectrometry Fragmentation Data

m/z	Proposed Fragment Ion
180.04	$[M]^+$ (Molecular Ion)
152.05	$[M - CO]^+$
151.04	$[M - CO - H]^+$
124.05	$[M - 2CO]^+$
123.04	$[M - 2CO - H]^+$

Experimental Protocols: Isolation from *Penicillium brevicompactum*

The following is a representative protocol for the isolation and purification of **5,7-dihydroxy-4-methylphthalide** from a culture of *Penicillium brevicompactum*, based on methodologies employed for the separation of mycophenolic acid and its precursors.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

2.1. Fungal Cultivation and Extraction

- **Inoculation and Fermentation:** A spore suspension of *Penicillium brevicompactum* is used to inoculate a suitable liquid fermentation medium, such as yeast extract-sucrose (YES) medium. The culture is incubated for 14-21 days at 25°C with shaking (150 rpm) to ensure adequate aeration and growth.[\[4\]](#)
- **Extraction:** Following incubation, the mycelium is separated from the culture broth by filtration. The culture filtrate is then acidified to pH 3-4 with 2N HCl and extracted three times with an equal volume of ethyl acetate. The mycelial mass can also be extracted with ethyl acetate or acetone to recover intracellular metabolites. The organic extracts are combined and dried over anhydrous sodium sulfate.

2.2. Chromatographic Purification

- **Solvent Evaporation:** The dried ethyl acetate extract is concentrated under reduced pressure to yield a crude extract.

- **Column Chromatography:** The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.
- **Fraction Collection and Analysis:** Fractions are collected and analyzed by thin-layer chromatography (TLC) using a mobile phase such as chloroform:methanol (95:5 v/v). Spots corresponding to **5,7-dihydroxy-4-methylphthalide** can be visualized under UV light (254 nm).
- **Further Purification:** Fractions containing the target compound are combined, concentrated, and may require further purification by preparative TLC or crystallization to obtain pure **5,7-dihydroxy-4-methylphthalide**.

2.3. Structure Elucidation

The identity and purity of the isolated compound are confirmed using standard spectroscopic techniques:

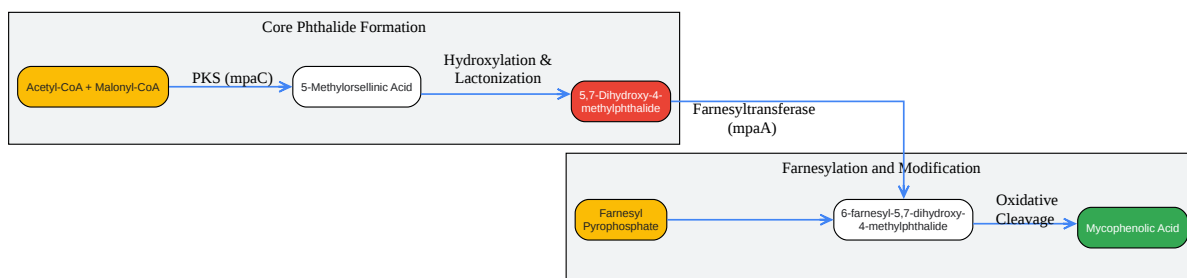
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded to determine the chemical structure.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry is used to confirm the molecular formula.

Role in Mycophenolic Acid Biosynthesis

5,7-Dihydroxy-4-methylphthalide is not known to be involved in any signaling pathways. Its biological significance lies in its role as a crucial intermediate in the biosynthetic pathway of mycophenolic acid. The pathway involves a series of enzymatic transformations, beginning with the synthesis of the phthalide core, followed by the attachment of a farnesyl side chain.

Mycophenolic Acid Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of mycophenolic acid, highlighting the central position of **5,7-dihydroxy-4-methylphthalide**.

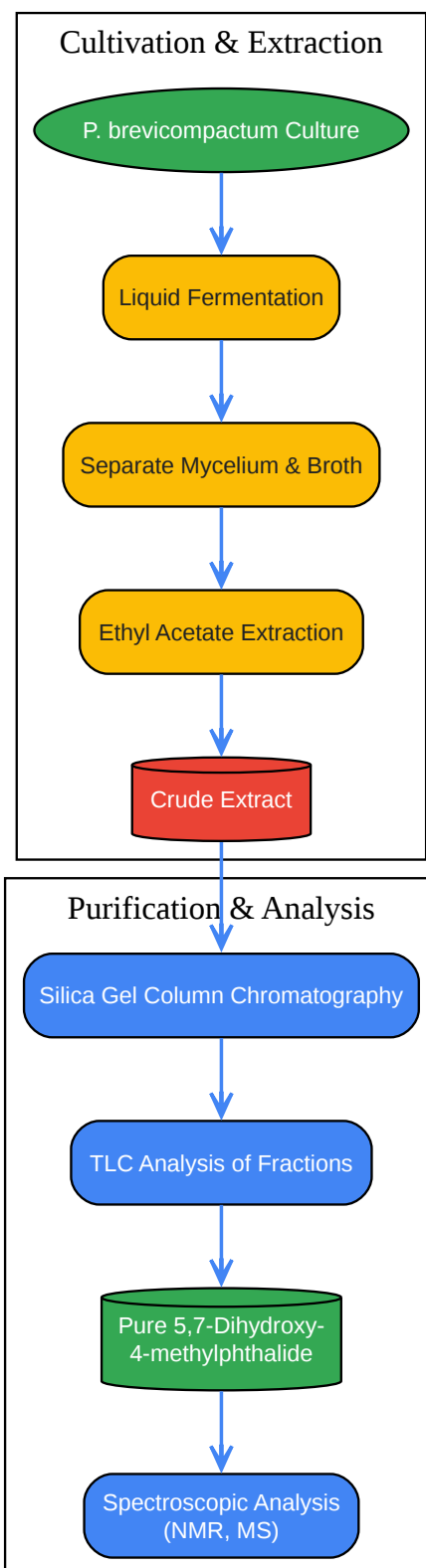


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Caption: Biosynthetic pathway of Mycophenolic Acid.

Experimental Workflow for Isolation

The logical steps for the isolation and characterization of **5,7-dihydroxy-4-methylphthalide** are depicted in the workflow diagram below.



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